1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Description
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 100377-53-5) is a pyridine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It features a pyridone core substituted with methyl groups at positions 4 and 6, an amino group at position 1, and a carboxylic acid moiety at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents , and exhibits industrial relevance as a corrosion inhibitor for carbon steel in acetic acid .
Properties
IUPAC Name |
1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHVNBBMSIBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Synthesis for Pyridine Ring Formation
Hydrothermal methods have emerged as a green and efficient approach for constructing the dihydropyridine core. A patented method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid demonstrates the utility of high-temperature aqueous reactions. In this process, 2-chloro-5-trifluoromethylpyridine undergoes hydrolysis in water at 100–180°C for 24–72 hours, yielding crystalline product with minimal thermal stress and defects . While this method targets a structurally analogous compound, it provides a foundational framework for adapting conditions to introduce amino and methyl groups at specific positions.
Critical Parameters:
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Temperature : Elevated temperatures (≥150°C) accelerate ring closure but risk decarboxylation.
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Solvent : Water acts as both solvent and reactant, eliminating the need for organic solvents .
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Substrate Reactivity : Chlorine substituents at the 2-position facilitate nucleophilic displacement, suggesting that 2-chloro precursors could be modified with methyl and amino groups prior to cyclization .
Multi-Component Reactions Using Meldrum’s Acid
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile building block for constructing dihydropyridine derivatives. A synthesis route for 1-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the condensation of Meldrum’s acid with triethyl orthoformate and aniline, followed by reaction with active methylene nitriles. Adapting this method for the target compound would require substituting aniline with a methylamine derivative to introduce the amino group at the 1-position.
Reaction Optimization:
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Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by stabilizing intermediates.
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Temperature Control : Reflux conditions (70–100°C) balance reaction rate and byproduct formation.
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Workup : Acidic hydrolysis of the nitrile intermediate generates the carboxylic acid moiety, necessitating careful pH control to prevent decarboxylation .
Amino Group Introduction via Nucleophilic Substitution
Introducing the amino group at the 1-position requires selective substitution reactions. A two-step approach involving:
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Methylation : Introducing methyl groups at the 4- and 6-positions via Friedel-Crafts alkylation using methyl iodide and AlCl₃.
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Amination : Displacing a leaving group (e.g., chlorine or triflate) at the 1-position with ammonia or ammonium hydroxide under pressurized conditions .
Challenges and Solutions:
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Regioselectivity : Steric hindrance from the 4,6-dimethyl groups necessitates using bulky amines or phase-transfer catalysts to direct substitution to the 1-position.
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Side Reactions : Competing hydrolysis of the carboxylic acid group can be mitigated by protecting it as an ester during amination .
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, scalability, and practicality:
Scalability and Industrial Considerations
Industrial production demands cost-effective and reproducible methods. Hydrothermal synthesis offers scalability with minimal solvent waste, but high-energy input for maintaining elevated temperatures may offset environmental benefits. In contrast, Meldrum’s acid routes, while modular, generate stoichiometric amounts of acetic acid as a byproduct, complicating purification.
Process Recommendations:
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
Basic Information
- IUPAC Name : 1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- CAS Number : 100377-53-5
Structural Characteristics
The compound features a pyridine ring with a carboxylic acid group and an amino group, which contributes to its diverse reactivity and interaction with biological systems.
Medicinal Chemistry
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:
- A study reported the synthesis of various derivatives that demonstrated effective inhibition against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound. For example:
- A review noted that certain derivatives exhibited promising antiviral activity against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1), with some compounds showing higher efficacy than commercially available treatments .
Agricultural Applications
The compound's potential extends into agriculture, where it has been explored for use as a plant growth regulator. Studies have indicated that it may enhance crop yield and resistance to pests and diseases by modulating physiological processes in plants.
Materials Science
In materials science, compounds similar to this compound have been utilized in the development of novel polymers and composites due to their ability to form stable complexes with metal ions, which can be beneficial for creating advanced materials with specific properties.
Comprehensive Data Table
Case Study 1: Antimicrobial Activity Assessment
In a study published in ChemInform, researchers synthesized several derivatives of 1-amino-4,6-dimethyl-2-oxo-pyridine and evaluated their antimicrobial activities. The results demonstrated that specific substitutions on the pyridine ring significantly enhanced their antibacterial properties against pathogens like E. coli and S. aureus.
Case Study 2: Antiviral Mechanisms
A detailed investigation into the antiviral mechanisms of related compounds revealed that the incorporation of the amino acid moiety in derivatives led to increased activity against HSV-1. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy against viral infections .
Mechanism of Action
The mechanism by which 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- The amino group at N1 enhances nucleophilicity, enabling facile functionalization (e.g., thiourea formation) for drug development .
- The carboxylic acid group at C3 contributes to corrosion inhibition by adsorbing onto metal surfaces via lone-pair interactions . Replacing -COOH with -CN (carbonitrile) alters reactivity, favoring nucleophilic additions .
Key Insights :
- The target compound’s amino group enables synthesis of thioureas with potent antimicrobial activity, while carboxylic acid derivatives are tailored for receptor targeting (e.g., CB2 agonists) .
Physicochemical and Industrial Properties
Adsorption Mechanism: The target compound follows the Langmuir model, forming a protective monolayer on steel surfaces via -COOH and pyridone oxygen interactions .
Biological Activity
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 98594-44-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects based on recent research findings.
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 98594-44-6
Antimicrobial Activity
Research has demonstrated that derivatives of 1-amino-4,6-dimethyl-2-oxo-pyridine exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities. Notably, compounds derived from this base structure showed comparable efficacy to established antimicrobial agents.
| Compound | Activity Type | Efficacy |
|---|---|---|
| 8a | Antibacterial | Comparable to standard agents |
| 8b | Antifungal | Comparable to standard agents |
These findings suggest that modifications to the original compound can enhance its antimicrobial properties, making it a candidate for further development in pharmaceutical applications .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. A study indicated that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
These results indicate that the synthesized compounds possess significant anti-inflammatory activity, potentially useful in treating conditions characterized by excessive inflammation .
Cytotoxicity and Other Biological Activities
In addition to antimicrobial and anti-inflammatory properties, some studies have investigated the cytotoxic effects of related compounds on cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications can lead to enhanced cytotoxicity against various cancer types.
Case Studies
- Antimicrobial Study : A series of hydrazide hydrazones derived from the compound were tested against bacterial strains like E. coli and S. aureus. The results indicated substantial inhibition zones comparable to standard antibiotics, highlighting the potential for development into new antimicrobial therapies .
- Anti-inflammatory Study : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to controls, suggesting their potential as therapeutic agents in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions using substituted pyridine precursors and ketones under acidic or basic catalysis. For example, cyclocondensation of β-ketoesters with urea derivatives in the presence of acetic acid has been reported as a scalable approach . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70% .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for resolving tautomeric forms (e.g., lactam-lactim tautomerism common in dihydropyridines) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include the deshielded carbonyl carbon (δ ~165–170 ppm) and methyl protons (δ ~2.1–2.5 ppm) .
- IR spectroscopy : Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1720 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as indicated by structural analogs with pyridine/amide moieties .
- Avoid contact with strong oxidizers to prevent hazardous decomposition (e.g., NOx or CO release) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
- Methodological Answer :
- Variable-temperature NMR can differentiate dynamic processes (e.g., ring puckering) from static structural isomerism .
- DFT calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts and IR frequencies, enabling direct comparison with experimental data .
Q. What strategies optimize regioselectivity in substitution reactions at the pyridine ring?
- Methodological Answer :
- Directing groups : The amino group at position 1 acts as an electron donor, favoring electrophilic substitution at position 5 (meta to the amino group). Use halogenation (e.g., NCS) or nitration (HNO₃/H₂SO₄) to introduce functional groups .
- Metal-mediated coupling : Suzuki-Miyaura cross-coupling with boronic acids at position 3 (activated by the carboxylic acid moiety) requires Pd(PPh₃)₄ catalysis in DMF at 80–100°C .
Q. How does tautomerism affect the compound’s biological activity?
- Methodological Answer :
- The lactam-lactim equilibrium modulates hydrogen-bonding capacity. For example, the lactim form enhances binding to enzyme active sites (e.g., kinases) by exposing the NH group for H-bond donation.
- pH-dependent studies (1–14 range) using UV-Vis spectroscopy reveal tautomeric population shifts, correlating with bioactivity changes in antimicrobial assays .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
- QSPR models : Use descriptors like logP (calculated: ~1.2), polar surface area (~90 Ų), and H-bond donor/acceptor counts to estimate solubility in aqueous buffers .
- Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability using lipid bilayer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
